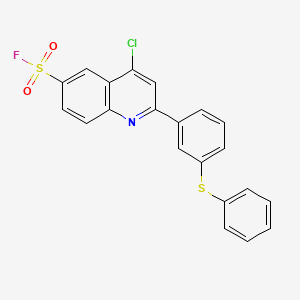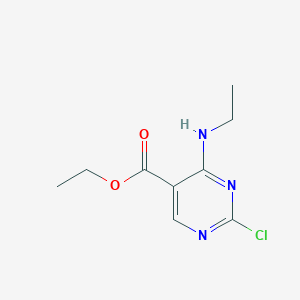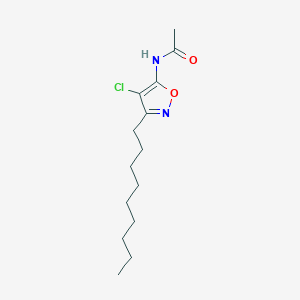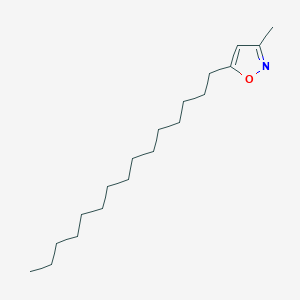
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce various substituents, including the phenylthio and sulfonyl fluoride groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles into the molecule.
Applications De Recherche Scientifique
4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The phenylthio and sulfonyl fluoride groups can further influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-phenylquinoline-4’,6-disulfonyl fluoride
- 4-Hydroxy-2-(4-(p-tolyloxy)phenyl)-6-quinolinesulfonyl fluoride
- 4-Chloro-2-(p-tolyl)-6-quinolinesulfonyl fluoride
Uniqueness
4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylthio and sulfonyl fluoride groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
31242-01-0 |
|---|---|
Formule moléculaire |
C21H13ClFNO2S2 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C21H13ClFNO2S2/c22-19-13-21(24-20-10-9-17(12-18(19)20)28(23,25)26)14-5-4-8-16(11-14)27-15-6-2-1-3-7-15/h1-13H |
Clé InChI |
BOVBXGCHGDBHRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)S(=O)(=O)F)C(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)







![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)

![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)

